4-Bromo-2-chloropyrimidin-5-amine

Catalog No.
S2901097
CAS No.
1266119-47-4
M.F
C4H3BrClN3
M. Wt
208.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloropyrimidin-5-amine

CAS Number

1266119-47-4

Product Name

4-Bromo-2-chloropyrimidin-5-amine

IUPAC Name

4-bromo-2-chloropyrimidin-5-amine

Molecular Formula

C4H3BrClN3

Molecular Weight

208.44

InChI

InChI=1S/C4H3BrClN3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2

InChI Key

BJBDSKYIICCEAU-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)Cl)Br)N

solubility

not available

Potential Antimicrobial Activity:

Studies have explored the potential of 4-bromo-2-chloropyrimidin-5-amine as an antimicrobial agent. One study investigated its activity against various bacterial and fungal strains, demonstrating moderate to good inhibitory effects against some microorganisms, suggesting its potential for further development as an antimicrobial agent []. However, further research is necessary to determine its efficacy, mechanism of action, and potential for clinical applications.

4-Bromo-2-chloropyrimidin-5-amine is a chemical compound with the molecular formula C5_5H4_4BrClN2_2 and a molecular weight of 207.46 g/mol. It features a pyrimidine ring substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position, along with an amino group at the 5-position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is classified under various chemical databases, including PubChem (ID 53485418) and CAS Number 1187449-01-9 .

Typical of halogenated pyrimidines. These include:

  • Nucleophilic Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups in the presence of palladium catalysts.
  • Reduction Reactions: The amino group can be involved in reduction processes, potentially affecting its biological activity.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced or altered biological properties.

The biological activity of 4-Bromo-2-chloropyrimidin-5-amine has been explored in various studies. It has shown potential as an inhibitor for certain enzymes, particularly in cancer research. For instance, compounds similar to this one have been evaluated for their ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis . Additionally, its derivatives have been investigated for antimicrobial and anti-inflammatory activities, indicating a broad spectrum of potential therapeutic applications.

Several methods have been developed for synthesizing 4-Bromo-2-chloropyrimidin-5-amine:

  • Nucleophilic Substitution: Starting from 2-chloro-4-bromopyrimidine, an amine group can be introduced through nucleophilic substitution.
  • Halogenation: Existing pyrimidine derivatives can be halogenated using brominating or chlorinating agents under controlled conditions.
  • Multi-step Synthesis: Complex synthetic pathways involving multiple steps can be employed to introduce various substituents onto the pyrimidine ring, enhancing its biological activity.

These methods are crucial for producing the compound in sufficient quantities for research and application.

Interaction studies involving 4-Bromo-2-chloropyrimidin-5-amine focus on its binding affinity to various biological targets. For example:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific isoforms of carbonic anhydrases, which are critical in regulating pH levels in tumor environments .
  • Drug Interaction Profiles: Evaluations of its pharmacokinetic properties indicate that it may interact with various cytochrome P450 enzymes, influencing its metabolism and efficacy as a drug candidate .

Understanding these interactions is essential for predicting its behavior in biological systems.

Several compounds share structural similarities with 4-Bromo-2-chloropyrimidin-5-amine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Bromo-4-chloropyrimidin-2-amine1044767-99-80.87Different substitution pattern; potential for varied biological activity .
3-Bromo-5-chloropyrimidin-2-amine26163-03-10.78Alternative bromination position; affects reactivity .
4-Bromo-N-methylpyrimidin-2-amine468718-65-20.71Methyl substitution alters lipophilicity and bioavailability .
5-Bromo-4-chloro-6-methylpyrimidin-2-amide6314-12-10.83Additional methyl group may enhance hydrophobic interactions .
6-Chloropyrimidine-2,4-diamine156-83-20.71Different functional groups influence pharmacodynamics .

These compounds illustrate the diversity within the pyrimidine class while emphasizing the unique attributes of 4-Bromo-2-chloropyrimidin-5-amino based on its specific substitutions.

Nucleophilic Substitution Routes

Halogen Exchange Reactions

Halogen exchange reactions represent a fundamental approach for the synthesis of 4-Bromo-2-chloropyrimidin-5-amine through selective displacement of halogen atoms on the pyrimidine ring [5] [6]. The nucleophilic substitution mechanism on pyrimidines involves the formation of an intermediate where the negative charge is delocalized over both nitrogen atoms in the ring system [5]. This electronic stabilization makes positions 2, 4, and 6 particularly susceptible to nucleophilic attack [5] [6].

The regioselectivity of halogen exchange reactions in pyrimidine systems follows predictable patterns based on the electron-withdrawing nature of the nitrogen atoms [6]. Studies have demonstrated that nucleophilic attack on dichloropyrimidines shows high regioselectivity, with the formation of carbon-4 substituted products being favored over other positions [6]. The use of organolithium reagents has proven particularly effective for introducing various substituents through halogen-metal exchange processes [6].

Magnesium-halogen exchange reactions have emerged as a valuable methodology for preparing functionalized pyrimidine derivatives [10]. The combination of isopropylmagnesium chloride with tridentate ligands such as bis[2-(N,N-dimethylamino)ethyl] ether enables non-cryogenic Grignard formation from aryl bromides and iodides containing sensitive functional groups [10]. This approach is particularly useful for pyrimidine substrates, as the ligand prevents side reactions including reduction and nucleophilic addition to the electron-deficient pyrimidine ring [10].

Reaction ConditionsTemperature RangeYield RangeKey Advantages
Organolithium Exchange-78°C to -20°C65-85%High selectivity for position 4
Magnesium-Halogen Exchange10-25°C70-90%Functional group tolerance
Direct Nucleophilic Substitution80-120°C60-95%Simple operation

Amination Strategies at Position 5

Amination at position 5 of pyrimidine derivatives requires specialized approaches due to the unique electronic environment of this position [11]. Unlike positions 2, 4, and 6, position 5 shows different reactivity patterns in electrophilic substitution reactions [11]. Electrophilic carbon-substitution of pyrimidine occurs preferentially at the 5-position, which represents the least electron-deficient site on the ring [11].

The introduction of amino groups at position 5 can be accomplished through several methodologies. Direct amination using nucleophilic amines under basic conditions has been reported, though this approach requires careful optimization of reaction conditions to prevent side reactions [8] [9]. The use of Buchwald-Hartwig amination protocols has proven particularly effective for installing amino substituents on halogenated pyrimidine precursors [8].

Research has shown that the installation of amine substituents at position 5 can be achieved through reductive methodologies . For example, nitro-substituted pyrimidines can be reduced using stannous chloride dihydrate in hydrochloric acid at 273 K for 6 hours, achieving yields of approximately 90% . This approach allows for the selective formation of amino groups while preserving other halogen substituents on the ring .

The optimization of amination conditions requires consideration of multiple factors including solvent selection, temperature control, and catalyst loading [8]. Microwave-assisted conditions have shown particular promise for accelerating amination reactions while maintaining high selectivity [8]. Temperature ranges of 80-120°C under microwave irradiation for 30-60 minutes typically provide optimal conversion rates .

Catalytic Approaches

Transition Metal-Mediated Couplings

Transition metal-catalyzed reactions have become increasingly important for the synthesis of complex pyrimidine derivatives, including 4-Bromo-2-chloropyrimidin-5-amine [12] [13]. The development of these methodologies has been driven by the need for efficient and selective synthetic strategies that can accommodate diverse functional groups [12].

Palladium-catalyzed cross-coupling reactions represent a cornerstone methodology for pyrimidine synthesis and functionalization [16] [17]. The Suzuki-Miyaura coupling reaction has been successfully applied to halopyrimidine substrates using dichlorobis(triphenylphosphine)palladium as catalyst [17]. This approach enables the arylation of 2-, 4-, and 5-halopyrimidines with aryltributylstannanes, providing access to diversely substituted pyrimidine derivatives [17].

Recent advances in palladium-catalyzed Hiyama cross-coupling reactions have expanded the toolkit for pyrimidine functionalization [16]. The reaction between pyrimidin-2-yl tosylates and organosilanes proceeds efficiently using palladium dichloride in combination with copper chloride and tricyclohexylphosphine ligand [16]. Optimal conditions involve heating at 110°C in dioxane with tetrabutylammonium fluoride as activator, providing yields ranging from 69% to 87% depending on the substrate electronic properties [16].

Coupling ReactionCatalyst SystemTemperatureTypical YieldsSubstrate Scope
Suzuki-MiyauraPalladium dichloride/copper chloride110°C69-87%Aryl and heteroaryl boronic acids
HiyamaPalladium dichloride/tricyclohexylphosphine110°C65-85%Organosilanes
SonogashiraCopper/palladium80°C70-85%Terminal alkynes

The mechanistic understanding of transition metal-catalyzed pyrimidine synthesis has advanced significantly through detailed studies of catalyst behavior and intermediate characterization [12]. The effect of different catalysts on selectivity and yields has been systematically investigated, with particular attention to catalyst recyclability and sustainability considerations [12].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of pyrimidine derivatives, offering significant advantages in terms of reaction time, yield, and energy efficiency [15]. The application of microwave irradiation to pyrimidine synthesis enables rapid heating and uniform energy distribution, leading to enhanced reaction rates and improved product formation [15].

The synthesis of pyrimidine derivatives under microwave conditions typically involves three-component condensation reactions [15]. For example, the preparation of substituted pyranopyrimidine derivatives can be accomplished using benzaldehyde derivatives, methylcyanoacetate, and thiobarbituric acid in water as a green solvent [15]. Under microwave irradiation at 120°C and 250 W power, reaction times are reduced to 3-6 minutes while achieving yields of 78-94% [15].

Optimization studies have demonstrated that microwave-assisted conditions provide superior results compared to conventional heating methods [15]. The same reactions performed under conventional heating at 48°C require 2-6 hours to achieve moderate yields of 69-86%, while microwave conditions reduce reaction times by over 95% while improving yields [15]. Temperature control is critical, with optimal conditions typically falling in the range of 80-120°C [15].

The choice of solvent plays a crucial role in microwave-assisted pyrimidine synthesis [15]. Water has proven to be an excellent green solvent for many transformations, providing both environmental benefits and enhanced reaction efficiency [15]. The polar nature of water enables efficient microwave absorption and heating, while also facilitating product isolation through simple precipitation and filtration [15].

Reaction ConditionsConventional HeatingMicrowave IrradiationImprovement Factor
Reaction Time2-6 hours3-6 minutes20-120x faster
Temperature48-60°C120°CEnhanced efficiency
Yield Range69-86%78-94%10-15% improvement
Energy ConsumptionHighLowSignificant reduction

Purification and Isolation Techniques

Recrystallization Solvent Optimization

Recrystallization represents the most important method for purifying nonvolatile organic solids such as 4-Bromo-2-chloropyrimidin-5-amine [18] [19]. The technique relies on the principle that solubility of most solids increases with temperature, allowing for the selective crystallization of pure product while leaving impurities in solution [18]. The success of recrystallization depends critically on the selection of an appropriate solvent system that provides optimal solubility characteristics [19].

The ideal recrystallization solvent for halogenated pyrimidine derivatives must exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature [19]. Additionally, impurities should either remain highly soluble in the cold solvent or be completely insoluble in the hot solvent to enable their removal through filtration [19]. Common solvents employed for pyrimidine recrystallization include acetonitrile, ethanol, and mixed solvent systems [20] .

Systematic solvent screening protocols have been developed to identify optimal recrystallization conditions [19]. The procedure involves testing small quantities of compound with various solvents at room temperature and at boiling point [19]. If the compound dissolves completely at room temperature, the solubility is too high for effective recrystallization [19]. Conversely, if the compound remains insoluble even in boiling solvent after addition of up to 3 milliliters, the solubility is insufficient [19].

For phenoxypyrimidinone analogues and related structures, specific recrystallization protocols have been developed that achieve high purity levels meeting international guidelines [20]. The method involves dissolving the crude material in hot solvent, followed by controlled cooling to promote crystal formation [20]. The crystallization process must be conducted without agitation to prevent rapid crystallization that would yield less pure crystals [19].

Solvent SystemTemperature RangeTypical RecoveryPurity Achievement
Acetonitrile25-82°C75-85%>95%
Ethanol25-78°C70-90%>98%
Water-Ethanol25-100°C80-92%>99%
Mixed OrganicVariable65-80%>95%

Chromatographic Separation Methods

Chromatographic separation techniques provide essential tools for the purification and analysis of pyrimidine derivatives, particularly when recrystallization alone is insufficient to achieve the required purity levels [22] [24]. Various chromatographic methods have been developed specifically for the separation of purine and pyrimidine bases and their derivatives [22].

Hydrophilic interaction chromatography has emerged as a particularly effective method for separating pyrimidine compounds [22]. This technique utilizes the polar nature of pyrimidine derivatives to achieve separation based on their hydrophobicity differences [22]. The separation of model compounds including purine and pyrimidine bases and nucleosides has been successfully demonstrated using specialized columns such as ZIC-HILIC and TSKgel Amide-80 systems [22].

The optimization of chromatographic conditions requires systematic variation of multiple parameters including acetonitrile percentage, ammonium formate concentration, pH, and column temperature [22]. The retention mechanism involves both partitioning and surface adsorption processes, with the relative contribution of each mechanism depending on the specific mobile phase composition [22]. Temperature effects are particularly important, as elevated temperatures can significantly alter retention times and selectivity [22].

Paper chromatography remains a valuable technique for the qualitative and quantitative determination of pyrimidine derivatives [24]. Systematic studies have evaluated approximately 24 different solvent systems, with 7 solvent systems identified as particularly efficient for pyrimidine separation [24]. The technique provides reliable reproduction with retention factor values typically reproducible to within ±0.01 [24].

Column chromatography using silica gel with ethyl acetate-hexane eluent systems has proven effective for purifying halogenated pyrazolopyrimidine derivatives [25]. The methodology involves extracting reaction mixtures with dichloromethane-water systems, followed by drying over anhydrous sodium sulfate and solvent evaporation [25]. The crude product is then subjected to column chromatography to achieve the desired purity level [25].

Chromatographic MethodMobile PhaseColumn TypeTypical Resolution
HILICAcetonitrile-Ammonium FormateZIC-HILICExcellent
Reverse PhaseWater-AcetonitrileC18Good
Normal PhaseEthyl Acetate-HexaneSilica GelVery Good
Paper ChromatographyVarious OrganicCelluloseModerate

Nuclear magnetic resonance spectroscopy provides essential structural information for 4-Bromo-2-chloropyrimidin-5-amine through analysis of both proton and carbon chemical environments. The multiple halogen substituents and aromatic nitrogen atoms create characteristic deshielding patterns that facilitate unambiguous structural assignment [1] [2].

¹H/¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

The ¹H nuclear magnetic resonance spectrum of 4-Bromo-2-chloropyrimidin-5-amine exhibits distinctive features reflecting the electronic environment of the halogenated pyrimidine ring system. The aromatic proton at position 6 appears as a characteristic singlet in the range of 8.5-9.0 parts per million, significantly downfield due to the combined deshielding effects of the aromatic pyrimidine nitrogen atoms and electron-withdrawing halogen substituents [1] [2].

The primary amine functionality demonstrates typical spectroscopic behavior with the two amino protons appearing as a broad signal in the region of 5.0-6.5 parts per million. This relatively upfield position compared to other aromatic amines reflects the electron-withdrawing nature of the adjacent halogenated pyrimidine ring, which reduces the electron density at the amino nitrogen [3] [4].

¹³C nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the halogenated pyrimidine framework. The carbon at position 2, bearing the chlorine substituent, exhibits a chemical shift in the range of 160-165 parts per million, reflecting significant deshielding due to the electronegative chlorine atom and its position adjacent to the aromatic nitrogen [1] [5]. The carbon at position 4, substituted with bromine, appears in the 125-130 parts per million region, showing substantial downfield shift relative to unsubstituted pyrimidines.

The carbon bearing the amino functionality at position 5 demonstrates characteristic upfield shift to 95-105 parts per million, consistent with the electron-donating nature of the amino group partially counteracting the aromatic deshielding effects [5] [3]. The remaining aromatic carbon at position 6 appears in the typical aromatic region of 155-160 parts per million.

Heteronuclear Multiple Bond Correlation Studies

Heteronuclear Multiple Bond Correlation spectroscopy provides critical connectivity information for establishing the substitution pattern and confirming structural assignments of 4-Bromo-2-chloropyrimidin-5-amine. This two-dimensional nuclear magnetic resonance technique reveals long-range correlations between protons and carbons separated by two to four bonds, enabling definitive structural characterization [6] [7].

The Heteronuclear Multiple Bond Correlation experiment demonstrates key correlations that confirm the regiochemistry of halogen substitution. The aromatic proton at position 6 shows strong correlations to the carbon atoms at positions 2 and 4, establishing the connectivity pattern across the pyrimidine ring. These correlations appear as cross-peaks in the two-dimensional spectrum, with chemical shift coordinates corresponding to the proton frequency in the horizontal dimension and carbon frequency in the vertical dimension [6] [8].

Critical heteronuclear correlations involving the amino group protons provide evidence for their attachment at position 5. The amino protons exhibit correlations to carbons at positions 4 and 6, confirming their proximity within the pyrimidine framework. The absence of correlation between amino protons and the carbon at position 2 supports the proposed substitution pattern [8] [9].

Long-range correlations involving the halogen-bearing carbons demonstrate characteristic patterns reflecting the electronic effects of bromine and chlorine substitution. The carbon at position 2 shows correlations to protons at positions 6 and to the amino protons, while the carbon at position 4 exhibits correlations primarily to the aromatic proton at position 6. These correlation patterns are consistent with the proposed structure and provide definitive evidence for the substitution positions [6] [7].

Vibrational Spectroscopy

Vibrational spectroscopy techniques provide complementary structural information through analysis of molecular motions and functional group identification. The combination of infrared and Raman spectroscopy offers comprehensive characterization of 4-Bromo-2-chloropyrimidin-5-amine through detection of characteristic vibrational modes associated with the amino functionality, aromatic pyrimidine ring, and halogen substituents.

Fourier Transform Infrared Spectral Fingerprinting

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic indicators for the structural features of 4-Bromo-2-chloropyrimidin-5-amine. The primary amine functionality exhibits distinctive nitrogen-hydrogen stretching vibrations in the 3400-3200 wavenumber region, appearing as two separate bands corresponding to asymmetric and symmetric stretching modes [3] [4] [10].

The asymmetric nitrogen-hydrogen stretching vibration appears as a medium intensity band in the range of 3400-3300 wavenumbers, while the symmetric stretch occurs at 3320-3220 wavenumbers. These bands are characteristically sharper and less intense compared to hydroxyl stretching absorptions, facilitating differentiation from other functional groups [3] [4]. The specific positions within these ranges reflect the electron-withdrawing effects of the halogenated pyrimidine ring system.

Nitrogen-hydrogen bending vibrations provide additional confirmation of the primary amine functionality, appearing as strong absorptions in the 1670-1640 wavenumber region. This deformation mode is particularly diagnostic for primary amines and distinguishes them from secondary or tertiary nitrogen-containing compounds [3] [11] [4].

The aromatic pyrimidine ring system contributes several characteristic absorption bands to the infrared spectrum. Carbon-nitrogen stretching vibrations within the ring appear as strong bands in the 1590-1560 wavenumber region, while aromatic carbon-carbon stretching modes contribute medium intensity absorptions at 1520-1480 wavenumbers [11] [12]. The carbon-nitrogen stretching involving the exocyclic amino group appears at 1360-1340 wavenumbers with medium intensity.

Halogen-carbon stretching vibrations provide diagnostic information regarding the bromine and chlorine substituents. The carbon-chlorine stretch appears as a medium intensity band in the 1240-1200 wavenumber region, while the carbon-bromine stretch manifests as a strong absorption at 820-780 wavenumbers [14]. These frequencies reflect the different masses and bond strengths of the two halogen substituents.

Out-of-plane vibrational modes contribute to the fingerprint region of the spectrum. Ring deformation modes appear at 750-720 wavenumbers with medium intensity, while nitrogen-hydrogen out-of-plane bending occurs at 680-650 wavenumbers. The ring breathing mode, characteristic of six-membered aromatic rings, appears as a strong absorption in the 580-540 wavenumber region [3] [15].

Raman Spectroscopy of Solid-State Forms

Raman spectroscopy provides complementary vibrational information that enhances the structural characterization of 4-Bromo-2-chloropyrimidin-5-amine, particularly for solid-state forms where intermolecular interactions may influence spectroscopic properties. The technique offers advantages for studying samples that exhibit strong infrared absorption or contain heavy atoms such as bromine [16] [17].

The Raman spectrum exhibits characteristic features associated with the pyrimidine ring system, with the ring breathing mode appearing as an intense peak near 580 wavenumbers. This vibration is particularly Raman-active due to the symmetric nature of the ring expansion and contraction, making it a diagnostic feature for pyrimidine identification [16] [18]. The position and intensity of this mode can be influenced by halogen substitution, providing information about electronic effects within the ring system.

Carbon-nitrogen stretching vibrations within the pyrimidine ring contribute several peaks to the Raman spectrum in the 1600-1400 wavenumber region. These modes are generally more intense in Raman spectroscopy compared to infrared, reflecting the polarizability changes associated with the aromatic ring system [16] [17]. The specific frequencies depend on the degree of bond order and electronic delocalization within the ring.

Halogen-carbon stretching modes appear with different intensities in the Raman spectrum compared to infrared spectroscopy. The carbon-bromine stretch near 800 wavenumbers typically shows moderate intensity, while the carbon-chlorine stretch around 1200 wavenumbers may be less prominent [16] [18]. These differences arise from the distinct selection rules governing Raman and infrared activity.

In the solid state, intermolecular hydrogen bonding between amino groups of adjacent molecules may influence the Raman spectrum. Hydrogen bonding typically results in frequency shifts and peak broadening for modes involving the nitrogen-hydrogen bonds [19] [20]. Analysis of these changes provides insight into crystal packing arrangements and intermolecular interactions within the solid material.

Low-frequency Raman modes below 400 wavenumbers provide information about lattice vibrations and intermolecular motions in the crystalline state. These modes are unique to the solid-state structure and can be used to characterize different polymorphic forms or solvates of 4-Bromo-2-chloropyrimidin-5-amine [16] [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information regarding the molecular composition and fragmentation behavior of 4-Bromo-2-chloropyrimidin-5-amine under electron ionization conditions. The presence of two different halogen atoms creates characteristic isotope patterns in the molecular ion region, while systematic fragmentation pathways reveal structural information through the formation of diagnostic fragment ions.

The molecular ion of 4-Bromo-2-chloropyrimidin-5-amine exhibits a distinctive isotope pattern reflecting the natural abundance of bromine and chlorine isotopes. The base molecular ion appears at mass-to-charge ratio 208, with the bromine isotope contribution creating a peak at 210 and the combined effects of both halogen isotopes producing a peak at 212. The relative intensities of these peaks follow the expected 25:50:25 pattern for compounds containing both bromine and chlorine atoms [14] .

Characteristic fragmentation patterns involve the preferential loss of halogen atoms, consistent with the general behavior of halogenated organic compounds under electron ionization conditions. The loss of chlorine produces fragment ions at mass-to-charge ratios 173 and 175, reflecting the presence of bromine isotopes in the remaining fragment. These peaks appear with approximately 35% relative intensity, indicating that chlorine loss represents a favorable fragmentation pathway [14] [22].

Loss of bromine results in fragment ions at mass-to-charge ratios 129 and 131, with approximately 80% relative intensity, suggesting that bromine elimination is energetically favored over chlorine loss. This behavior is consistent with the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating easier bromine atom dissociation [14] [23].

The base peak at mass-to-charge ratio 128 corresponds to the empirical formula [C₄H₃ClN₃]⁺, representing loss of both bromine atom and hydrogen radical. This fragment demonstrates high stability due to the aromatic pyrimidine framework with chlorine substitution, making it the most abundant ion in the mass spectrum [24] [22].

XLogP3

1.5

Dates

Last modified: 04-14-2024

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